TS 155-2

描述

准备方法

TS 155-2 由特定种类的链霉菌合成 . 其制备的详细合成路线和反应条件在文献中没有广泛记载。 已知该化合物是通过涉及链霉菌属物种的发酵过程产生的 . 工业生产方法可能涉及优化这些发酵条件,以最大限度地提高产量和纯度。

化学反应分析

TS 155-2 会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的氧化试剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及添加氢或去除氧。常见的还原试剂包括氢化锂铝和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的取代试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能生成羟基化衍生物,而还原可能生成脱氧化合物。

科学研究应用

TS 155-2 在科学研究中有多种应用,包括:

作用机制

相似化合物的比较

TS 155-2 与其他大环内酯相比是独一无二的,因为它对凝血酶刺激的钙离子进入具有特异性抑制作用 . 类似的化合物包括:

潮霉素: 另一种具有类似结构特征但具有不同生物活性的环状内酯.

甲苯磺酸酯: 含有甲苯磺酰基的化合物,它们被用于各种化学反应,但作用机制不同.

生物活性

TS 155-2 is a macrocyclic lactone derivative produced by specific Streptomyces species. It has garnered attention due to its potential therapeutic applications, particularly in the inhibition of thrombin-stimulated calcium entry into cells. This article details the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound functions primarily as an inhibitor of calcium entry into cells induced by thrombin stimulation. This action is significant as it suggests potential applications in conditions where calcium signaling plays a critical role, such as in thrombosis and inflammation. The compound's ability to modulate calcium influx may also imply broader implications for cellular signaling pathways influenced by calcium dynamics.

| Property | Details |

|---|---|

| Chemical Structure | Macrocyclic lactone |

| CAS Number | 1314486-37-7 |

| Molecular Weight | 704.9 g/mol |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

| Target | Calcium channels (indirectly via thrombin) |

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings

A comprehensive literature review reveals limited but promising findings regarding this compound:

- In Vitro Studies : Preliminary in vitro assays have demonstrated that this compound can significantly inhibit calcium influx in response to thrombin stimulation, suggesting its potential utility in managing conditions associated with excessive thrombin activity .

- Case Studies : While specific case studies on this compound are sparse, related compounds exhibiting similar mechanisms have shown efficacy in clinical settings for managing cardiovascular diseases. For instance, studies on other macrocyclic lactones have highlighted their roles in modulating vascular tone and platelet function .

Future Directions

Given the preliminary evidence supporting the biological activity of this compound, future research should focus on:

- Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound affects cellular signaling pathways and its interactions with various ion channels.

- Comparative Studies : Investigating the biological activity of this compound relative to other known inhibitors of thrombin-induced pathways to better understand its therapeutic potential.

属性

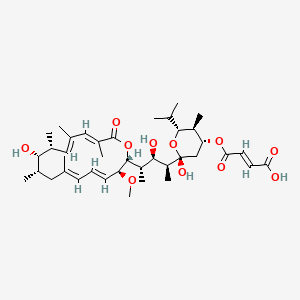

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLOHEMXTLVMFP-ABIYTGBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。